

## 3-Nitrophenyl decanoate CAS number

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### Compound of Interest

Compound Name: 3-Nitrophenyl decanoate

CAS No.: 61063-38-5

Cat. No.: B14583436

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An In-Depth Technical Guide to Nitrophenyl Decanoate Isomers as Chromogenic Substrates in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

### Executive Summary

This technical guide provides a comprehensive overview of nitrophenyl decanoates, focusing on their application as chromogenic substrates in enzyme assays, particularly for lipases and esterases. While the initial query specified **3-Nitrophenyl decanoate**, a thorough review of scientific literature and chemical databases reveals that 4-Nitrophenyl decanoate (CAS Number: 1956-09-8) is the predominantly utilized and commercially available isomer for these applications.<sup>[1]</sup> This guide will therefore center on the properties, synthesis, and experimental use of 4-Nitrophenyl decanoate, while also addressing the chemical context of the 3-nitro isomer. The core utility of these compounds lies in the release of nitrophenol upon enzymatic hydrolysis, a chromogenic product that can be quantified spectrophotometrically to determine enzyme activity. This document will detail the underlying biochemical principles, provide validated experimental protocols, and discuss the critical parameters that ensure data integrity and reproducibility.

## Introduction: The Role of Nitrophenyl Esters in Enzyme Kinetics

The study of enzyme kinetics is fundamental to drug discovery and development, providing insights into enzyme mechanisms, inhibition, and substrate specificity. Chromogenic substrates are invaluable tools in this field, enabling continuous and high-throughput screening of enzyme activity. Nitrophenyl esters, such as Nitrophenyl decanoate, are a class of such substrates designed to produce a colored product upon enzymatic cleavage.

The key to their function is the nitrophenol leaving group. In its esterified form, the nitrophenyl group is colorless. However, upon hydrolysis by an esterase or lipase, the free nitrophenol is released. In an alkaline environment, nitrophenol is deprotonated to the nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum around 405-410 nm. [2][3] The rate of color formation is directly proportional to the rate of enzyme activity, allowing for precise quantification.

### Isomeric Specificity: 3-Nitrophenyl vs. 4-Nitrophenyl Decanoate

While the user inquired about **3-Nitrophenyl decanoate**, it is crucial to clarify that 4-Nitrophenyl decanoate is the isomer almost exclusively referenced and used in scientific research for lipase and esterase assays.[1] The CAS number for 4-Nitrophenyl decanoate is 1956-09-8.[1]

For context, the CAS number for the parent alcohol, 3-Nitrophenol, is 554-84-7.[4] While esters of 3-Nitrophenol, such as 3-Nitrophenyl acetate (CAS: 1523-06-4), are known, **3-Nitrophenyl decanoate** is not a commercially available or commonly cited research chemical.[5] The likely reason for the prevalence of the 4-nitro isomer is the electronic effect of the nitro group on the phenolate leaving group's stability, which can influence the substrate's reactivity and the pKa of the resulting nitrophenol, thereby affecting the sensitivity of the assay.

This guide will proceed with a focus on the scientifically and commercially relevant compound, 4-Nitrophenyl decanoate.

# Physicochemical Properties of 4-Nitrophenyl Decanoate

A thorough understanding of the substrate's properties is essential for designing robust and reliable assays.

Property	Value	Source
CAS Number	1956-09-8	[1]
Molecular Formula	C <sub>16</sub> H <sub>23</sub> NO <sub>4</sub>	[1]
Molecular Weight	293.36 g/mol	[1]
Appearance	Powder	
Solubility	Soluble in chloroform (100 mg/mL)	
Storage Temperature	-20°C	

## Mechanism of Action and Assay Principle

The use of 4-Nitrophenyl decanoate as a substrate for lipases and esterases is based on a straightforward enzymatic hydrolysis reaction.

## Enzymatic Hydrolysis

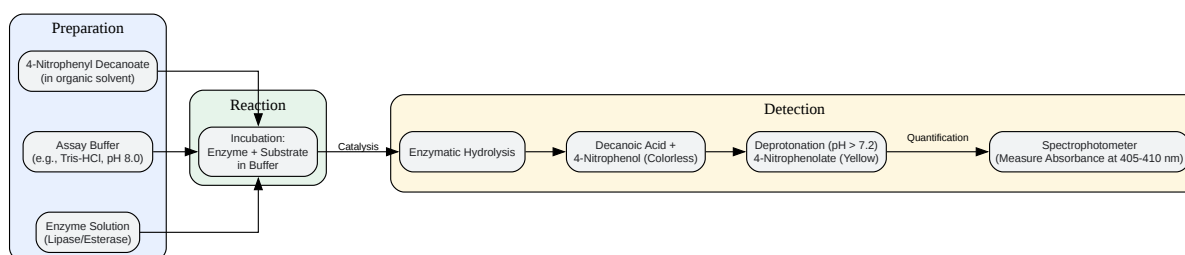
Lipases and esterases are hydrolase enzymes that catalyze the cleavage of ester bonds. In this assay, the enzyme cleaves the ester bond in 4-Nitrophenyl decanoate, releasing decanoic acid and 4-nitrophenol.

## Chromogenic Detection

The released 4-nitrophenol is the key to the colorimetric detection. The phenolic proton of 4-nitrophenol has a pKa of approximately 7.15. At a pH below its pKa, the protonated form is predominant and is essentially colorless. However, at a pH above its pKa (typically assays are run at pH 8.0-10.0), the equilibrium shifts to the deprotonated 4-nitrophenolate anion, which

has a distinct yellow color. This color change is quantifiable by measuring the absorbance of light at a wavelength of 405-410 nm.[2][3]

The workflow of a typical lipase assay using 4-Nitrophenyl decanoate is illustrated below:



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Caption: Workflow of a lipase/esterase assay using 4-Nitrophenyl decanoate.

## Experimental Protocol: Lipase Activity Assay

This section provides a detailed, step-by-step methodology for a typical lipase activity assay using 4-Nitrophenyl decanoate.

### Materials and Reagents

- 4-Nitrophenyl decanoate (CAS: 1956-09-8)
- Isopropanol
- Tris-HCl buffer (50 mM, pH 8.0)
- Gum arabic

- Sodium deoxycholate
- Lipase or esterase solution (e.g., porcine pancreatic lipase)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

## Preparation of Reagents

- **Substrate Stock Solution (Solution A):** Dissolve 10 mM 4-Nitrophenyl decanoate in isopropanol. This solution should be stored at -20°C and protected from light.[3]
- **Emulsifying Solution (Solution B):** Prepare an aqueous solution containing 50 mM Tris-HCl (pH 8.0), 0.5% (w/v) sodium deoxycholate, and 0.2% (w/v) gum arabic. This solution helps to emulsify the hydrophobic substrate in the aqueous assay buffer.
- **Substrate Emulsion (Working Solution):** Just before use, prepare the substrate emulsion by adding 1 volume of Solution A to 9 volumes of Solution B and vortexing vigorously for 30 seconds. This creates a stable emulsion for the assay.
- **Enzyme Dilutions:** Prepare serial dilutions of the enzyme solution in 50 mM Tris-HCl buffer (pH 8.0) to determine the optimal enzyme concentration.

## Assay Procedure

- **Reaction Setup:** To each well of a 96-well microplate, add 180 µL of the freshly prepared Substrate Emulsion.
- **Pre-incubation:** Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.
- **Initiate Reaction:** Add 20 µL of the enzyme dilution to each well to initiate the reaction. For the blank or negative control wells, add 20 µL of the dilution buffer.
- **Kinetic Measurement:** Immediately place the microplate in the microplate reader, also set to the assay temperature. Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

## Data Analysis

- Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance over time ( $\Delta\text{Abs}/\text{min}$ ) from the linear portion of the kinetic curve.
- Correct for Blank: Subtract the rate of the blank (non-enzyme control) from the rate of the enzyme-containing wells.
- Calculate Enzyme Activity: Use the Beer-Lambert law ( $A = \epsilon cl$ ) to convert the rate of absorbance change to the rate of product formation. The molar extinction coefficient ( $\epsilon$ ) for 4-nitrophenolate at 405 nm and pH 8.0 is approximately  $18,000 \text{ M}^{-1}\text{cm}^{-1}$ .

$$\text{Enzyme Activity (U/mL)} = (\Delta\text{Abs}/\text{min}) * (\text{Total Assay Volume}) / (\epsilon * \text{Path Length} * \text{Enzyme Volume})$$

Where:

- 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of  $1 \mu\text{mol}$  of 4-nitrophenol per minute under the specified assay conditions.

## Critical Considerations and Self-Validation

For trustworthy and reproducible results, several factors must be carefully controlled.

- pH Control: The absorbance of 4-nitrophenol is highly pH-dependent.[2] It is crucial to use a well-buffered system and confirm the final pH of the reaction mixture. The assay pH should be at least one unit above the pKa of 4-nitrophenol to ensure complete ionization.
- Substrate Solubility and Emulsification: 4-Nitrophenyl decanoate is hydrophobic.[6] Proper emulsification using detergents like Triton X-100 or bile salts (sodium deoxycholate) and stabilizers like gum arabic is essential for substrate availability to the enzyme.[2]
- Linear Range: The assay should be performed within the linear range of both the enzyme concentration and the substrate concentration. If the reaction rate is not linear with time, the enzyme concentration may be too high, leading to substrate depletion.
- Temperature Stability: Enzyme activity is sensitive to temperature. The assay temperature must be precisely controlled and maintained throughout the experiment.[2]

The relationship between these critical parameters is depicted below:



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Caption: Interdependencies of critical parameters for a valid enzyme assay.

## Conclusion

4-Nitrophenyl decanoate is a robust and widely adopted substrate for the kinetic analysis of lipases and esterases. Its utility is derived from the simple and reliable spectrophotometric quantification of the hydrolyzed product, 4-nitrophenol. By understanding the underlying chemical principles and carefully controlling critical experimental parameters such as pH, temperature, and substrate presentation, researchers can generate high-quality, reproducible data essential for advancing drug development and biochemical research.

## References

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## Sources

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- 6. CAS 1492-30-4: p-Nitrophenyl palmitate | CymitQuimica [[cymitquimica.com](https://www.cymitquimica.com)]
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